![molecular formula C14H16N2O2 B1625934 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile CAS No. 79421-39-9](/img/structure/B1625934.png)

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile

Overview

Description

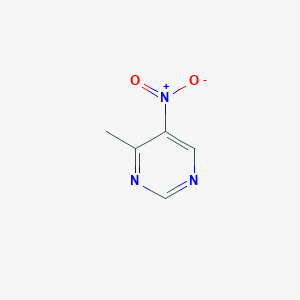

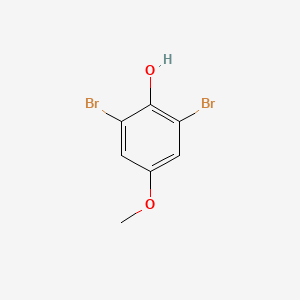

“4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile” is a complex organic compound. The core structure of this compound is 1,4-Dioxa-8-azaspiro[4.5]decane . This structure is a spirocyclic compound, meaning it has two rings that share a single atom .

Synthesis Analysis

The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane involves condensation reactions . For instance, Schiff base compounds are synthesized by the condensation reactions of 2-furan-2-yl-methylamine with 2-hydroxy-3-methoxy- and 2-hydroxy-5-methoxy-benzaldehydes and reduced with NaBH .Molecular Structure Analysis

The molecular formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C₇H₁₃NO₂ . The structure contains a spirocyclic ring system, with an oxygen atom and a nitrogen atom incorporated into the ring .Chemical Reactions Analysis

1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of various other compounds . For example, it was used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes .Physical and Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane is a liquid at room temperature . It has a boiling point of 108 - 110 °C (35 hPa), a density of 1.117 g/cm³, and a molar mass of 143.19 g/mol . The compound is also characterized by a refractive index of 1.4809 to 1.4829 (20°C, 589 nm) .Scientific Research Applications

Antitubercular Drug Research

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile shows potential as an antitubercular drug candidate. A study on a structurally related compound, BTZ043, demonstrated its promise in treating tuberculosis. This compound, with a similar structure, has shown effectiveness against Mycobacterium tuberculosis in clinical isolates from European hospitals (Pasca et al., 2010).

Antiviral Activity

Compounds with a structure related to this compound have been found to inhibit human coronavirus and influenza virus replication, indicating its potential for antiviral drug development (Apaydın et al., 2019).

Nonlinear Optical Material

A derivative, 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), has been identified as a new organic material for nonlinear optical devices, which can be applied in frequency doublers for laser diodes in the blue region (Kagawa et al., 1994).

Synthetic Chemistry

The compound is used as an intermediate in synthesizing various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Its synthesis and characterization are crucial for these applications (Zhang Feng-bao, 2006).

Water Treatment

A derivative of this compound was used in water treatment, specifically for the removal of carcinogenic azo dyes and aromatic amines. Its efficiency in removing these harmful substances from water has been demonstrated (Akceylan et al., 2009).

Safety and Hazards

This compound is classified as an irritant . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Properties

IUPAC Name |

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-11-12-1-3-13(4-2-12)16-7-5-14(6-8-16)17-9-10-18-14/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMYNGSWRAOYSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507894 | |

| Record name | 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79421-39-9 | |

| Record name | 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6Z)-3-(dimethylamino)-6-[3-[4-(dimethylamino)-2-hydroxyphenyl]-2-hydroxy-4-oxocyclobut-2-en-1-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1625865.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]oxirane](/img/structure/B1625867.png)

![[4-(1,3-Dioxan-2-yl)phenyl]boronic acid](/img/structure/B1625869.png)

![3'-Nitro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1625870.png)